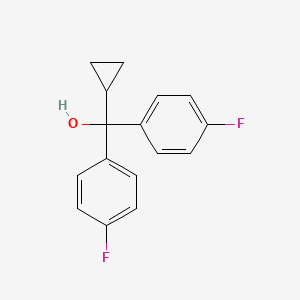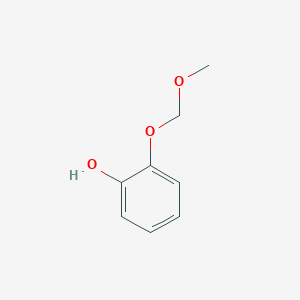
2-(Methoxymethoxy)phenol
概要
説明
作用機序
Target of Action
For instance, some phenolic compounds have been found to inhibit enzymes like catechol O-methyltransferase and cytochrome P450 .
Mode of Action
Phenols in general are known for their reactivity towards electrophilic aromatic substitution . They are strongly activating, often leading to electrophilic addition .
Biochemical Pathways
For example, they are involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
Phenolic compounds are known for their antioxidant properties and their ability to modulate several cellular enzyme functions .
生化学分析
Biochemical Properties
2-(Methoxymethoxy)phenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which allow them to scavenge free radicals and reduce oxidative stress. In biochemical reactions, this compound interacts with enzymes such as peroxidases and oxidases. These enzymes catalyze the oxidation of phenolic compounds, leading to the formation of quinones and other reactive intermediates. The interactions between this compound and these enzymes are crucial for understanding its role in cellular processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are involved in regulating gene expression, cell proliferation, and apoptosis. Additionally, this compound impacts cellular metabolism by altering the levels of reactive oxygen species (ROS) and influencing the activity of antioxidant enzymes . These effects highlight the compound’s potential in modulating cellular functions and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to proteins and enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects are crucial for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit antioxidant and anti-inflammatory properties, which can be beneficial for reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis. Understanding the dosage effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to phenolic compound metabolism. The compound can be metabolized by enzymes such as cytochrome P450s and peroxidases, leading to the formation of reactive intermediates and metabolites . These metabolic pathways are important for understanding the compound’s bioavailability and its potential effects on metabolic flux and metabolite levels. Additionally, the interactions between this compound and cofactors such as NADPH and glutathione play a crucial role in its metabolism and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. Understanding the transport and distribution of this compound is essential for elucidating its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function and metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)phenol can be achieved through several methods. One common approach involves the reaction of phenol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol is replaced by the methoxymethoxy group.
Another method involves the use of paraformaldehyde and methanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to facilitate the formation of the methoxymethoxy group on the phenol ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where the reaction parameters are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(Methoxymethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and nitric acid can be used under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
2-(Methoxymethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
類似化合物との比較
Similar Compounds
2-Methoxyphenol:
3-Methoxyphenol: Another isomer with the methoxy group in a different position.
4-Methoxyphenol:
Uniqueness
2-(Methoxymethoxy)phenol is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties. This group enhances the compound’s solubility and reactivity, making it valuable in various synthetic applications. The compound’s ability to undergo multiple types of chemical reactions also sets it apart from its isomers.
特性
IUPAC Name |
2-(methoxymethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPUFEWBHCVGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438819 | |
| Record name | Phenol, 2-(methoxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52702-30-4 | |
| Record name | Phenol, 2-(methoxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
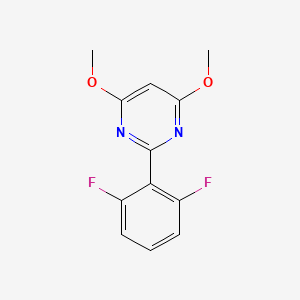
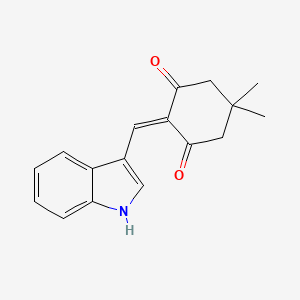
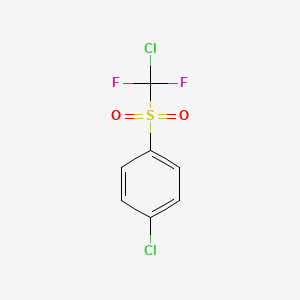
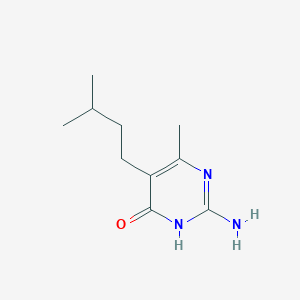
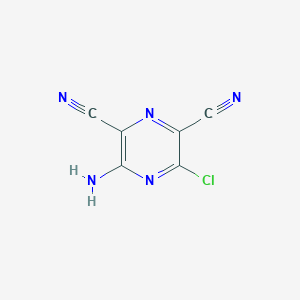
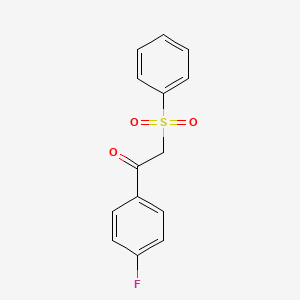

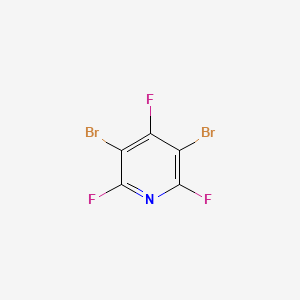
![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)
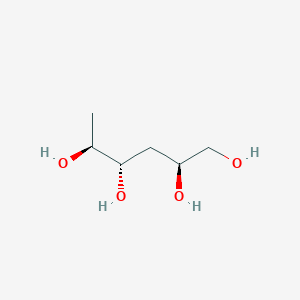
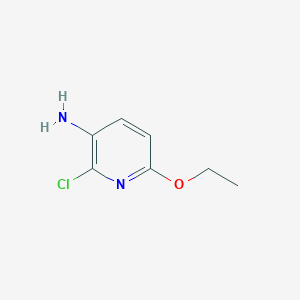
![1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B3031515.png)
